

# Synthesis of Bioactive Derivatives from Methyl 2-bromotetradecanoate: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Methyl 2-bromotetradecanoate*

Cat. No.: *B018100*

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This document provides detailed application notes and experimental protocols for the synthesis of various derivatives using **Methyl 2-bromotetradecanoate** as a key starting material. The synthesized compounds, including 2-amino, 2-thio, and 2-hydroxy fatty acid esters, as well as products from Reformatsky and Arbuzov reactions, are of significant interest in drug discovery and development, particularly as potential inhibitors of N-myristoyltransferase (NMT).

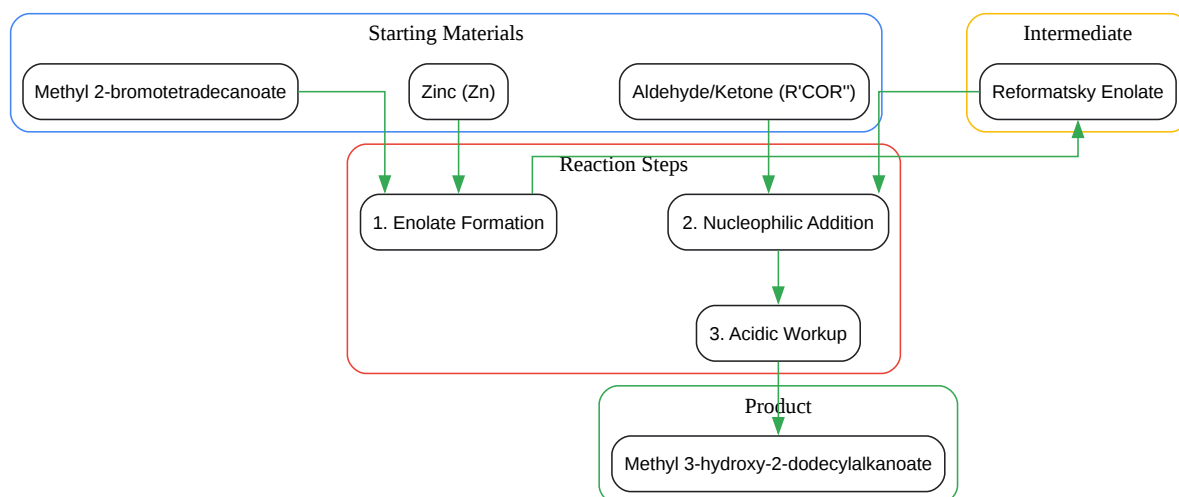
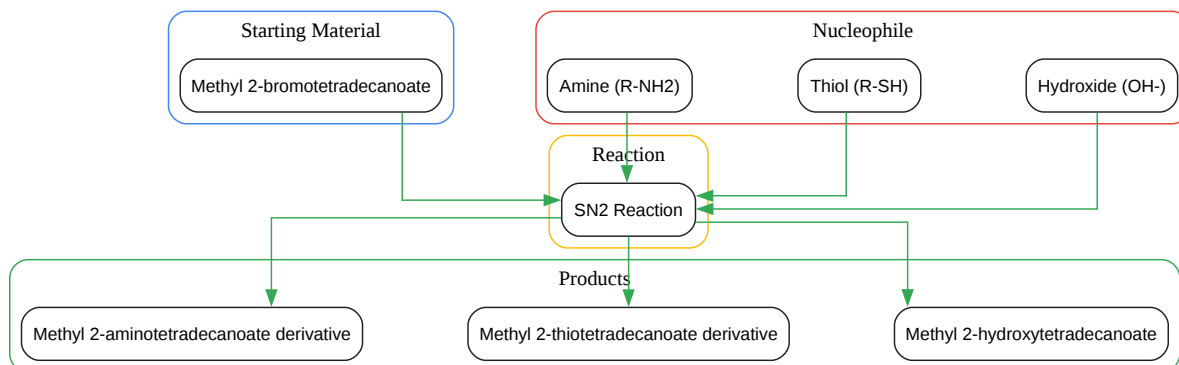
## Introduction

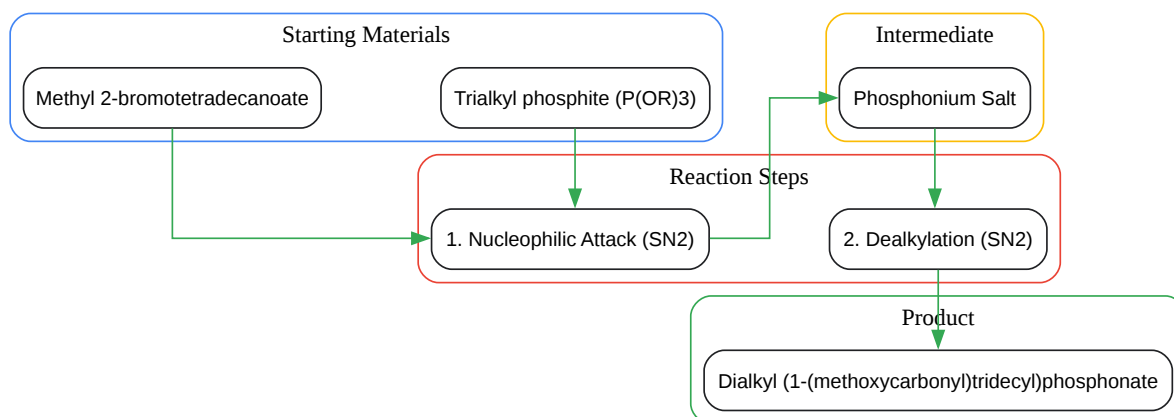
**Methyl 2-bromotetradecanoate** is a valuable synthetic intermediate due to the reactivity of the bromine atom at the alpha-position to the carbonyl group. This inherent reactivity allows for a variety of nucleophilic substitution and organometallic reactions, providing access to a diverse range of functionalized long-chain fatty acid derivatives. These derivatives are analogues of myristic acid, a 14-carbon saturated fatty acid, and are of particular interest for their potential to modulate the activity of N-myristoyltransferase (NMT). NMT is a crucial enzyme in many organisms, including pathogenic fungi and protozoa, that catalyzes the attachment of myristate to the N-terminal glycine of a variety of proteins. This post-translational modification is essential for the biological function of these proteins. Inhibition of NMT has emerged as a promising therapeutic strategy for the treatment of infectious diseases and cancer.[1][2][3][4]

## Application 1: Synthesis of 2-Substituted Tetradecanoate Derivatives via Nucleophilic Substitution

The electron-withdrawing nature of the adjacent ester group activates the  $\alpha$ -carbon of **Methyl 2-bromotetradecanoate**, making it highly susceptible to nucleophilic attack. This allows for the straightforward synthesis of a variety of 2-substituted derivatives.

### General Workflow for Nucleophilic Substitution





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